5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from simpler starting materials. This can involve multiple steps, each with its own reactants, reagents, and conditions. The yield and purity of the product at each step are important considerations.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it be converted into?) and where it is a product (what reactants can be used to synthesize it?).Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, stability, and reactivity. These properties can influence how the compound is handled, stored, and used.Scientific Research Applications
Synthesis and Antitumor Activity : A study by Forsch, Wright, and Rosowsky (2002) involved the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, a compound structurally related to 5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide. These compounds were tested for their ability to inhibit tumor cell growth, indicating their potential application in cancer research and therapy (Forsch, Wright, & Rosowsky, 2002).
Antimicrobial Properties : Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole, which are structurally similar to the compound . These derivatives were found to have antimicrobial activities, suggesting a possible use in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticonvulsant Studies : El Kayal et al. (2019) conducted research on derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, closely related to the target compound, examining their anticonvulsant properties. This suggests the compound’s potential application in the treatment of convulsive disorders (El Kayal, Shtrygol’, Zalevskyi, abu Shark, Tsyvunin, Kovalenko, Bunyatyan, Perekhoda, Severina, & Georgiyants, 2019).
Nucleophilic Substitution Reactions in Synthesis : Kolyamshin, Mitrasov, Danilov, and Vasil'ev (2021) explored the nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which are structurally related to the compound of interest. This research contributes to the understanding of the synthetic pathways and chemical behavior of such compounds (Kolyamshin, Mitrasov, Danilov, & Vasil'ev, 2021).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It can include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, further reactions it could be used in, or further studies needed to fully understand its properties and behavior.
Please note that the specific information for your compound would require detailed study and experimentation by researchers in the field. If you have a specific question about a certain aspect of this compound, feel free to ask!
properties
IUPAC Name |
5-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(3-methylbutyl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33ClN4O4/c1-19(2)14-15-29-24(33)13-7-8-16-31-26(35)21-10-4-6-12-23(21)32(27(31)36)18-25(34)30-17-20-9-3-5-11-22(20)28/h3-6,9-12,19H,7-8,13-18H2,1-2H3,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZGVKQPCAAMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isopentylpentanamide |
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